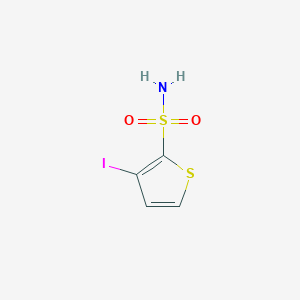![molecular formula C14H16N2O2S B2399261 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone CAS No. 113675-14-2](/img/structure/B2399261.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone, also known as BPTES, is a small molecule inhibitor of the enzyme glutaminase. Glutaminase is an enzyme that catalyzes the hydrolysis of glutamine to glutamate, which is an important step in the metabolism of cancer cells. BPTES has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine for survival.
Scientific Research Applications
Wound Healing Potential
One study evaluates the wound-healing potential of derivatives related to 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone. Specifically, a series of derivatives were synthesized and screened for in vivo wound-healing activity using incision and dead space wound models on Swiss albino rats. Compounds showed significant wound healing, faster epithelialization, and increased tensile strength in treated groups, indicating the therapeutic potential of these derivatives in wound management (Vinaya et al., 2009).
Antimicrobial Activity
Another area of research involves the synthesis of novel derivatives with potential antimicrobial properties. A series of novel substituted derivatives were synthesized and evaluated for their efficacy as antibacterial agents against standard strains of Gram-positive and Gram-negative bacteria. Among these, certain compounds displayed potent antibacterial activities, highlighting the potential for developing new antimicrobial agents from this chemical framework (Vinaya et al., 2008).
Antitubercular Activity and Docking Studies
Research has also focused on synthesizing and characterizing derivatives for antitubercular screening. Compounds demonstrated increased potency against Mycobacterium tuberculosis, with electron-donating substituents enhancing anti-mycobacterial activity. Additionally, docking studies were performed to predict interactions within the Mycobacterium tuberculosis enoyl reductase enzyme, offering insights into the molecular basis of their activities (Venugopal et al., 2020).
Electrochemical Synthesis and Oxidation Studies
Derivatives of 2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone have been synthesized through electrochemical methods, exploring the oxidation behavior of related compounds in the presence of nucleophiles. These studies contribute to understanding the electrochemical properties and potential applications of these compounds in organic synthesis (Amani & Nematollahi, 2012).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-13(16-8-4-1-5-9-16)10-19-14-15-11-6-2-3-7-12(11)18-14/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNEKLOXUJWRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

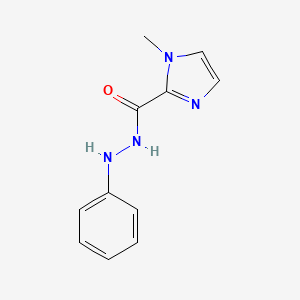
![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)
![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)
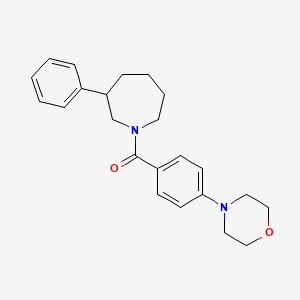
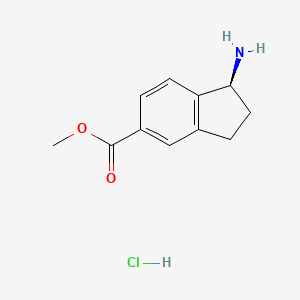
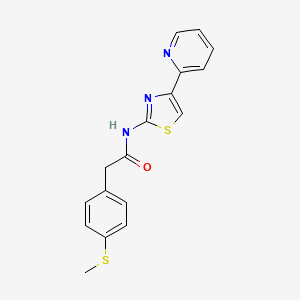
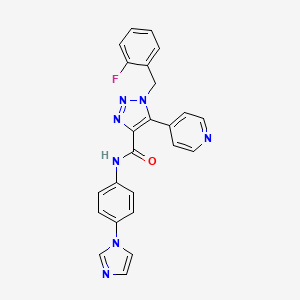
![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)
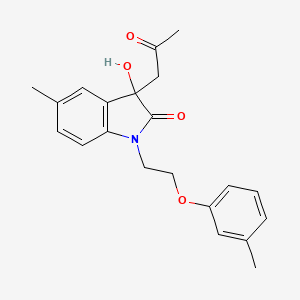
![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)
